molecular formula C25H26FNO7 B11204493 Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204493
M. Wt: 471.5 g/mol
InChI Key: MVQFRUUXXMZFDP-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a trimethoxyphenyl group attached to a dihydropyridine core. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-fluorobenzyl bromide, 2,3,4-trimethoxybenzaldehyde, and diethyl acetylenedicarboxylate.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 2,3,4-trimethoxybenzaldehyde and diethyl acetylenedicarboxylate in the presence of a base such as piperidine to form the intermediate.

    Michael Addition: The intermediate undergoes a Michael addition with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate to form the desired dihydropyridine compound.

    Cyclization: The final step involves cyclization of the intermediate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the compound into its tetrahydropyridine form.

    Substitution: The fluorobenzyl and trimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium influx into cells, thereby affecting various physiological processes. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with a similar structure but different substituents.

    Felodipine: Shares the dihydropyridine core but has different functional groups.

Uniqueness

Dimethyl 1-(4-fluorobenzyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. Its combination of a fluorobenzyl group and a trimethoxyphenyl group is particularly noteworthy, as these moieties can influence its interaction with biological targets and its overall efficacy.

Properties

Molecular Formula

C25H26FNO7

Molecular Weight

471.5 g/mol

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26FNO7/c1-30-20-11-10-17(22(31-2)23(20)32-3)21-18(24(28)33-4)13-27(14-19(21)25(29)34-5)12-15-6-8-16(26)9-7-15/h6-11,13-14,21H,12H2,1-5H3

InChI Key

MVQFRUUXXMZFDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)OC)OC

Origin of Product

United States

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